molecular formula C10H8Cl3N3 B035228 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine CAS No. 106259-87-4

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Cat. No. B035228
M. Wt: 276.5 g/mol
InChI Key: ABLOGSPAFQBNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06005109

Procedure details

To a solution of 0.51 g (22.0 mmol) of sodium in methanol was added 1.66 g (20.0 mmol) of 5-methylisoxazole. The reaction mixture as refluxed for 8 hours and then stirred overnight at room temperature. Then 4.23 g (20.0 mmol) of 2,4,6-trichlorophenylhydrazine was added and the reaction mixture was again refluxed for 4 hours. A second portion of sodium In methanol was added and reflux was continued for 24 hours. The reaction mixture was taken up with ether and dilute hydrogen chloride. The organic extracts were washed with dilute hydrogen chloride and brine, and then dried with magnesium sulfate and evaporated to give crystals, m.p. 132-134° C. Analysis of this material, particularly two CN bands in the IR spectrum at 2190 cm-1 and 2250 cm-1, revealed it to be a mixture of the cis- and trans-isomers of 1-cyanoacetone-2,4,6-trichlorophenylhydrazone. This material was suspended in methanol and treated with 10.0 mmol of sodium methoxide in 5 mL of methanol. After 5 minutes at room temperature, water was added to crystallize the product which was filtered off and washed well with water. After air drying, the product weighed 2.21 g (40%) and melted at 134.0-135.5° C. Despite the similarity in melting points, the latter material was distinctly different from the former, having an R1 of 0.67 vs. 0.78 for the intermediate on silica gel TLC plates developed with 1:1 hexane ethyl acetate and a distinctly different 300 MHz proton NMR spectrum.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.51 g
Type
reactant
Reaction Step Four
Quantity
1.66 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4.23 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1-cyanoacetone-2,4,6-trichlorophenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
sodium methoxide
Quantity
10 mmol
Type
reactant
Reaction Step Nine
Quantity
5 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Na].CC1ON=CC=1.ClC1C=C(Cl)C=C(Cl)C=1NN.Cl.[Cl:20][C:21]1[CH:26]=[C:25]([Cl:27])[CH:24]=[C:23]([Cl:28])[C:22]=1[NH:29][N:30]=[C:31]([CH3:35])[CH2:32][C:33]#[N:34].C[O-].[Na+]>CO.O.CCOCC>[NH2:34][C:33]1[N:29]([C:22]2[C:21]([Cl:20])=[CH:26][C:25]([Cl:27])=[CH:24][C:23]=2[Cl:28])[N:30]=[C:31]([CH3:35])[CH:32]=1 |f:5.6,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0.51 g
Type
reactant
Smiles
[Na]
Name
Quantity
1.66 g
Type
reactant
Smiles
CC1=CC=NO1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
4.23 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)NN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
1-cyanoacetone-2,4,6-trichlorophenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)NN=C(CC#N)C
Step Nine
Name
sodium methoxide
Quantity
10 mmol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture as refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was again refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
was continued for 24 hours
Duration
24 h
WASH
Type
WASH
Details
The organic extracts were washed with dilute hydrogen chloride and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crystals, m.p. 132-134° C
WAIT
Type
WAIT
Details
After 5 minutes at room temperature
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to crystallize the product which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
After air drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=CC(=NN1C1=C(C=C(C=C1Cl)Cl)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.